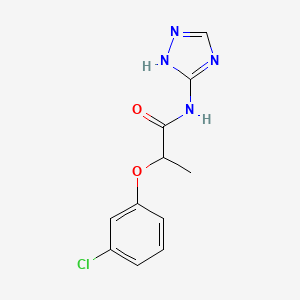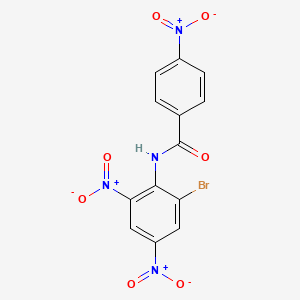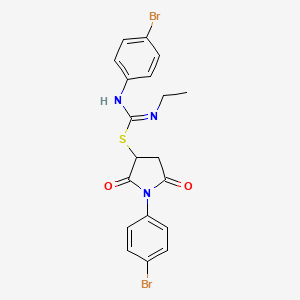![molecular formula C21H13Cl3N4O4 B10907930 3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10907930.png)
3-(3-chlorophenyl)-5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: is a complex organic compound with a unique structure that includes chlorophenyl, dichlorophenyl, and pyrazolylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions The process begins with the preparation of the chlorophenyl and dichlorophenyl intermediates, followed by their condensation with pyrazolylidene derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the production of advanced materials, coatings, and polymers. Its chemical stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
類似化合物との比較
Similar Compounds
- 3-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
- DIMETHYL 1-(3-CHLORO-2-METHYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
- DIETHYL 1-(4-ACETYLPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE
Uniqueness
What sets 3-(3-CHLOROPHENYL)-5-{[1-(2,5-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE apart from similar compounds is its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H13Cl3N4O4 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-5-[(Z)-[1-(2,5-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13Cl3N4O4/c1-10-14(20(31)28(26-10)17-8-12(23)5-6-16(17)24)9-15-18(29)25-21(32)27(19(15)30)13-4-2-3-11(22)7-13/h2-9,30H,1H3,(H,25,29,32)/b14-9- |
InChIキー |
MKPPHWYEJQHAKR-ZROIWOOFSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl |
正規SMILES |
CC1=NN(C(=O)C1=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=C(C=CC(=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10907851.png)


![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B10907884.png)
![N,N-dicyclohexyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907896.png)
![N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)

![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)
![3-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(naphthalen-1-ylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10907921.png)

![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)

